molecular formula C20H21FN4O2 B5648748 (1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

Numéro de catalogue B5648748
Poids moléculaire: 368.4 g/mol
Clé InChI: AFPRAJIWBHQYGG-GOEBONIOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of compounds similar to "(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide" involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. These processes are crucial for obtaining organic intermediates that feature both azabicyclo and amide groups, which are key structural components of the compound (Yu-Mei Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds of this nature is typically confirmed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR spectroscopy, and MS. X-ray diffraction studies provide crystallographic and conformational analyses, which are essential for understanding the compound's three-dimensional structure. Density Functional Theory (DFT) calculations are used to further investigate the molecular structure, providing insights into the electronic properties and stability of the compound (Yu-Mei Qin et al., 2019).

Chemical Reactions and Properties

The compound's reactivity and interaction with nicotinic acetylcholine receptors (nAChRs) have been studied, showing that specific modifications in the structure can enhance affinity and selectivity for certain receptor subtypes. The nature of the hydrogen bond acceptor system plays a significant role in these interactions, influencing the compound's pharmacological profile (C. Eibl et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are determined using various analytical methods. The compound's crystal structure, revealed through X-ray diffraction, provides valuable information on its solid-state properties, including molecular packing and intermolecular interactions. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications (Yu-Mei Qin et al., 2019).

Chemical Properties Analysis

The compound's chemical properties, including reactivity, stability, and interaction with biological targets, are studied through a combination of experimental and computational methods. DFT studies, in particular, are instrumental in predicting the compound's reactivity and in designing derivatives with enhanced or desired pharmacological properties. The electrostatic potential and frontier molecular orbitals, analyzed through DFT, provide insights into the compound's ability to engage in chemical reactions and its interaction with biological molecules (Yu-Mei Qin et al., 2019).

Propriétés

IUPAC Name

(1S,5R)-N-(2-fluorophenyl)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c21-17-5-1-2-6-18(17)23-20(27)25-12-14-7-8-16(25)13-24(11-14)19(26)15-4-3-9-22-10-15/h1-6,9-10,14,16H,7-8,11-13H2,(H,23,27)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPRAJIWBHQYGG-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)NC3=CC=CC=C3F)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)NC3=CC=CC=C3F)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.